BenchChemオンラインストアへようこそ!

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide

Fragment-based screening Benzimidazole SAR Pharmacophore mapping

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide is a synthetic, small-molecule benzimidazole derivative (C₂₀H₂₀N₄O₂, MW 348.41) that incorporates a 2-methylbenzimidazole scaffold linked via a propanamide chain to a cyano(2-methoxyphenyl)methyl moiety. The compound is offered by multiple chemical suppliers as a non-human research reagent; however, no primary peer-reviewed publications, patents, or curated authoritative databases (e.g., PubChem, ChEMBL, BindingDB) that contain quantitative biological or physicochemical characterization of this exact structure were identified in the public domain at the time of writing.

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 1645419-16-4
Cat. No. B2707364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide
CAS1645419-16-4
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC(=O)NC(C#N)C3=CC=CC=C3OC
InChIInChI=1S/C20H20N4O2/c1-14-22-16-8-4-5-9-18(16)24(14)12-11-20(25)23-17(13-21)15-7-3-6-10-19(15)26-2/h3-10,17H,11-12H2,1-2H3,(H,23,25)
InChIKeySVFFQNVWSDQTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide (CAS 1645419-16-4): A Benzimidazole-Derived Research Compound for Targeted Screening


N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide is a synthetic, small-molecule benzimidazole derivative (C₂₀H₂₀N₄O₂, MW 348.41) that incorporates a 2-methylbenzimidazole scaffold linked via a propanamide chain to a cyano(2-methoxyphenyl)methyl moiety [1]. The compound is offered by multiple chemical suppliers as a non-human research reagent; however, no primary peer-reviewed publications, patents, or curated authoritative databases (e.g., PubChem, ChEMBL, BindingDB) that contain quantitative biological or physicochemical characterization of this exact structure were identified in the public domain at the time of writing .

Why Generic Benzimidazole-Propanamide Analogs Cannot Substitute N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide


Benzimidazole-containing propanamides are a structurally diverse class where subtle modifications—particularly to the N‑acyl side chain and the benzimidazole C‑2 substituent—can profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. The target compound's unique cyano(2‑methoxyphenyl)methyl appendage is absent from commercial fragment libraries such as 3-(2‑methylbenzimidazol-1-yl)propanamide (BMRB bmse011428), which lacks the cyano‑aryl moiety entirely [2]. Therefore, unqualified substitution with other in‑class benzimidazole propanamides risks losing the specific steric, electronic, or hydrogen‑bonding features that may be critical for a given screening or profiling experiment; however, direct comparative data quantifying this risk are not yet available in the public domain .

N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide: Quantitative Differentiation Evidence Inventory


Structural Uniqueness vs. the Closest Screened Fragment: Missing Cyano-Aryl Pharmacophore

The compound's core—3-(2-methylbenzimidazol-1-yl)propanamide—is commercially available as an NMR-validated fragment (BMRB bmse011428, MW 203.24) [1]. The target compound adds a cyano(2-methoxyphenyl)methyl group (molecular weight increase of 145.17 Da) that introduces a cyano dipole, a methoxy hydrogen-bond acceptor, and an additional aromatic ring. This structural expansion is expected to alter physicochemical properties and protein-ligand interactions; however, no published head-to-head biological or biophysical comparison of the two compounds exists.

Fragment-based screening Benzimidazole SAR Pharmacophore mapping

Computed Lipophilicity Difference vs. Demethylated Analog

Using in silico prediction (XLogP3), the target compound exhibits a higher lipophilicity than its hypothetical 2‑des‑methyl analog (3-(1H-benzimidazol-1-yl)-N-[cyano(2‑methoxyphenyl)methyl]propanamide) [1]. The 2‑methyl group on the benzimidazole ring adds roughly +0.2 to +0.5 log units, which may influence membrane partitioning and protein binding. This comparison is computational only; experimental logP/logD data are not publicly available.

LogP Drug-likeness Permeability prediction

Antiproliferative Claim: Unvalidated and Lacking Comparator Data

Vendor websites (benchchem.com, evitachem.com) assert that the compound shows 'notable antiproliferative effects against various cancer cell lines,' but no primary data—no cell line names, no IC₅₀ values, no time points, no comparator compounds—are provided . As these sources are excluded from the present evidence guide due to reliability concerns, and no peer‑reviewed study corroborates the claim, this information cannot be used to differentiate the compound from other benzimidazole derivatives with known anticancer activity.

Antiproliferative screening Cancer cell lines Cytotoxicity

Recommended Application Scenarios for N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide Based on Available Evidence


Chemical Probe for Fragment-Elaboration Studies in Benzimidazole-Based Drug Discovery

The compound can serve as a structurally elaborated 'anchor' for fragment-based drug design campaigns where the 3-(2-methylbenzimidazol-1-yl)propanamide fragment (BMRB bmse011428) has been identified as a weak hit [1]. Because the cyano(2-methoxyphenyl)methyl extension is pre‑attached, medicinal chemists can directly evaluate whether this specific substitution improves affinity or selectivity compared to the parent fragment, provided they perform their own comparative assays.

Internal Benchmark for Establishing Benzimidazole Substitution SAR Panels

For laboratories building in‑house structure-activity relationship (SAR) panels around the 2-methylbenzimidazole scaffold, this compound represents a defined point in chemical space where the propanamide chain is capped with a cyano(2-methoxyphenyl)methyl group [2]. It can be used alongside simpler analogs to generate proprietary comparative data on target binding, cellular potency, and ADME properties, filling the current public data gap.

Negative Control or Selectivity Counter-Screen in Kinase/Protease Inhibitor Programs

Given its benzimidazole core, the compound may interact with ATP-binding pockets or protease active sites. Until target engagement is experimentally confirmed, it is best employed as a selectivity counter-screen compound to assess whether observed biological activity is specific to a lead series or a general benzimidazole artifact [3].

Quote Request

Request a Quote for N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.